1-(Furo[2,3-b]pyridin-5-yl)ethanamine
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Overview
Description
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine typically involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process . This process involves the reaction between ynamides and carbonate of 4-hydroxy-2-cyclopentenone, resulting in the formation of diverse furo[2,3-b]pyridine derivatives with good yields and high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multi-catalytic systems and one-pot synthesis approaches are likely to be adapted for large-scale production due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the furo-pyridine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furo-pyridine compounds .
Scientific Research Applications
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that non-covalent interactions play a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]pyridin-4(5H)-one derivatives: These compounds are known for their selective inhibition of bromodomain and extra-terminal (BET) proteins.
Pyridinium salts: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and the presence of the fused furo-pyridine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-furo[2,3-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3 |
InChI Key |
JPHVNVKEVBYNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
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